molecular formula C20H25N5O9S2 B570195 O-Desisopropyl-O-ethyl Cefpodoxime Proxetil CAS No. 82619-01-0

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil

カタログ番号 B570195
CAS番号: 82619-01-0
分子量: 543.566
InChIキー: FXDWRZAFIUUKKP-YHISKXLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“O-Desisopropyl-O-ethyl Cefpodoxime Proxetil” is a derivative of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections .


Synthesis Analysis

Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . The rate and extent of cefpodoxime absorption exhibited dose-dependency .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H25N5O9S2, and its molecular weight is 543.57 g/mol .


Chemical Reactions Analysis

Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . The rate and extent of cefpodoxime absorption exhibited dose-dependency .


Physical And Chemical Properties Analysis

Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . The molecular formula of “this compound” is C20H25N5O9S2, and its molecular weight is 543.57 g/mol .

科学的研究の応用

1. Pharmacological Characteristics

Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic, effective against most Gram-positive and Gram-negative bacteria, and stable against beta-lactamase producers. It is used to treat respiratory and urinary tract infections, skin structure infections, otitis media, pharyngitis, tonsillitis, and sexually transmitted diseases (Todd, 1994).

2. Formulation Enhancements

The formulation of Cefpodoxime Proxetil has been enhanced through gastroretentive microballoon formulation to improve bioavailability, and extended-release (ER) matrix tablets for sustained release and potential improvement in bioavailability compared to conventional dosage forms (Sharma et al., 2011); (Mujtaba & Kohli, 2016).

3. Protection from Intestinal Lumen Hydrolysis

Oil-in-water submicron emulsions have been shown to protect Cefpodoxime Proxetil from enzymatic attack in the intestinal lumen, thereby enhancing its oral bioavailability (Crauste-Manciet et al., 1998).

4. Tissue Penetration

Cefpodoxime Proxetil achieves significant concentrations in serum and bronchial mucosal biopsies, indicating its potential effectiveness in treating respiratory infections (Baldwin et al., 1992).

5. Synthesis Improvements

Improved methods for the synthesis of Cefpodoxime Proxetil have been developed to obtain better yields and eliminate the need for final purification steps (Rodríguez et al., 2003).

6. Pediatric Applications

Cefpodoxime Proxetil shows promise in treating various infectious diseases in pediatrics, with advantages such as good tolerance, small therapeutic dose, and fewer administration times (Zhang, Fu, & Sun, 2019).

作用機序

Safety and Hazards

Cefpodoxime Proxetil may cause side effects such as diarrhea, nausea/vomiting, or headache. Serious side effects include nausea/vomiting that doesn’t stop, swelling of the ankles/feet, tiredness, fast/pounding heartbeat, trouble breathing, new signs of infection (such as sore throat that doesn’t go away, fever), dark urine, yellowing eyes/skin, easy bruising/bleeding, signs of kidney problems (such as change in the amount of urine) .

特性

IUPAC Name

1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12-/t9?,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDWRZAFIUUKKP-YHISKXLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。